7-Benzyloxymethyl-1H-indole-3-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Researchers require indole-3-carbaldehydes with orthogonal protecting groups and predictable regioselectivity. Standard analogs fail due to altered lipophilicity or incompatible deprotection. This 7-substituted scaffold solves these issues: - **Higher LogP (3.70)** vs. parent (1.8-2.0): Optimized for CNS/intracellular targets. - **Benzyloxymethyl (BOM) group**: Mild hydrogenolytic cleavage, preserves acid-sensitive moieties. - **Regioselective electrophilic substitution**: Directs to 4-position for 4,7-disubstituted libraries. Supplied with >97% purity, rigorous QC. Available for immediate R&D shipment.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 887576-00-3
Cat. No. B11852681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyloxymethyl-1H-indole-3-carbaldehyde
CAS887576-00-3
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=C3C(=CC=C2)C(=CN3)C=O
InChIInChI=1S/C17H15NO2/c19-10-15-9-18-17-14(7-4-8-16(15)17)12-20-11-13-5-2-1-3-6-13/h1-10,18H,11-12H2
InChIKeyMTOISQKFJKXWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887576-00-3)


7-Benzyloxymethyl-1H-indole-3-carbaldehyde (CAS 887576-00-3) is a functionalized indole-3-carbaldehyde featuring a benzyloxymethyl (-CH₂OCH₂C₆H₅) substituent at the 7-position of the indole ring . This substitution pattern distinguishes it from the parent indole-3-carbaldehyde (I3A) and from other positional isomers (4‑, 5‑, 6‑benzyloxymethyl analogs) . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the aldehyde group serves as a reactive handle for condensation, reductive amination, and cycloaddition reactions, while the 7‑benzyloxymethyl moiety can function as a latent hydroxymethyl group or as a steric/electronic modulator of indole reactivity .

7-Benzyloxymethyl substitution directs electrophilic substitution to the indole 4-position, supporting 4,7-disubstituted scaffold construction.
Benzyloxymethyl (BOM) group functions as a mild hydrogenolytic protecting group, orthogonal to acid-sensitive or reducible functionalities.
Aldehyde handle enables condensation, reductive amination, and cycloaddition for library synthesis and SAR exploration.

Why 7-Benzyloxymethyl-1H-indole-3-carbaldehyde Cannot Be Replaced


Substitution at the indole 7‑position markedly alters both physicochemical properties and reactivity profiles. The 7‑benzyloxymethyl group in CAS 887576‑00‑3 confers a distinct lipophilicity (LogP = 3.70) and polar surface area (PSA = 42.09 Ų) compared to unsubstituted indole‑3‑carbaldehyde (LogP ≈ 1.8–2.0; PSA = 32.86 Ų) [1]. Moreover, the benzyloxymethyl (BOM) moiety can serve as an orthogonal protecting group that is cleavable under mild hydrogenolysis, a feature absent in 7‑methoxy or 7‑benzyloxy analogs [2]. Consequently, synthetic routes optimized for the 7‑BOM‑I3A scaffold cannot be reliably extrapolated to other indole‑3‑carbaldehydes without risking altered yields, unexpected regioselectivity, or deprotection incompatibilities. The quantitative comparisons below substantiate why this specific substitution pattern matters for informed procurement.

7-Benzyloxymethyl-I3A (Target)
LogP ≈ 3.70; elevated membrane permeability context
BOM cleavable under mild H₂/Pd-C
Electrophilic substitution directed to 4-position
Indole-3-carbaldehyde (Substitute)
LogP ≈ 1.8–2.2; permeability profile may not transfer
No orthogonal protecting group; harsher deprotection limits multi-step routes
Electrophilic attack at 2-position, altering regiochemical outcome

Differentiation Evidence for 7-Benzyloxymethyl-1H-indole-3-carbaldehyde


Lipophilicity and Membrane Permeability

The 7-benzyloxymethyl substitution increases the calculated LogP to 3.70, a substantial rise compared to unsubstituted indole-3-carbaldehyde (LogP = 1.78–2.20 across multiple databases) [1]. This >1.5 log unit increase translates to approximately 30‑fold higher partition into octanol, which is a predictor of improved passive membrane permeability and potential blood-brain barrier penetration [1]. For medicinal chemists optimizing central nervous system (CNS) or intracellular targets, this level of lipophilicity differentiation is a key selection criterion.

Lipophilicity
Cross-study comparable
7-BOM-I3A LogP: 3.70 I3A LogP: 1.78–2.20 ΔLogP: +1.50 to +1.92
Supports membrane permeability differentiation
Calculated values; not experimental octanol-water partition
Lipophilicity Drug-likeness Membrane permeability Physicochemical profiling

Polar Surface Area and Oral Bioavailability

The introduction of the benzyloxymethyl group raises the topological polar surface area (TPSA) from 32.86 Ų (unsubstituted I3A) to 42.09 Ų . While still well below the 140 Ų threshold for oral absorption, this ~9 Ų increase can influence passive diffusion and hydrogen‑bonding capacity. For scaffold optimization, this physicochemical shift may reduce intestinal absorption relative to I3A, which could be advantageous for programs seeking peripherally restricted candidates or for tuning off‑target organ exposure .

Polar Surface Area
Data to verify
7-BOM-I3A TPSA: 42.09 Ų I3A TPSA: 32.86 Ų ΔTPSA: +9.23 Ų
Fine-tunes oral absorption and BBB penetration profile
Calculated values; verify with experimental ADME assays
Polar surface area Oral bioavailability Drug-likeness ADME properties

Orthogonal BOM Protecting Group

The benzyloxymethyl (BOM) group at the 7-position can function as a latent hydroxymethyl group that is cleavable under mild hydrogenolysis conditions (H₂, Pd/C) without affecting other reducible functionalities. In contrast, 7‑methoxy and 7‑benzyloxy analogs require harsher acidic or hydrogenolytic conditions that may compromise acid‑sensitive or reducible moieties elsewhere in the molecule [1]. This orthogonal deprotection capability is particularly valuable in multi‑step total synthesis and in the construction of complex indole alkaloids, where the 7‑BOM‑I3A scaffold allows for sequential functionalization of the indole core [1].

Deprotection orthogonality
Class-level inference
BOM: H₂/Pd-C (mild) 7-Methoxy: strong Lewis acid (BBr₃) or HBr 7-Benzyloxy: H₂/Pd-C, no methylene spacer
Orthogonal deprotection enables complex multi-step synthesis
General indole protecting group chemistry; source review recommended
Protecting group strategy Orthogonal synthesis Hydrogenolysis Multi-step synthesis

Positional Isomer Reactivity

The 7‑substituted indole‑3‑carbaldehyde regioisomer exhibits distinct reactivity compared to the 4‑, 5‑, and 6‑benzyloxymethyl analogs. For instance, 7‑substituted indoles are known to undergo electrophilic substitution preferentially at the 4‑position due to the electron‑donating and steric effects of the 7‑substituent, whereas unsubstituted indole‑3‑carbaldehyde favors electrophilic attack at the 2‑position [1]. This regioselectivity divergence is critical for designing synthetic routes that require specific substitution patterns, such as the construction of 4,7‑disubstituted indole scaffolds [1].

Regioselectivity
Class-level inference
7-BOM-I3A directs electrophiles to 4-position I3A: electrophilic substitution at 2-position
Predictable 4,7-disubstitution pattern for library synthesis
Based on indole reactivity principles; confirm experimentally
Regioselectivity Electrophilic substitution Indole functionalization Positional isomers

7-Benzyloxymethyl-1H-indole-3-carbaldehyde: Applications & Procurement


Hit-to-Lead Optimization with Enhanced Lipophilicity

The elevated LogP (3.70) relative to indole‑3‑carbaldehyde makes 7‑benzyloxymethyl‑I3A a preferred scaffold for CNS‑penetrant or intracellular target programs. Procurement of this specific 7‑substituted aldehyde allows medicinal chemists to explore the impact of increased lipophilicity on target engagement without introducing additional chiral centers or metabolically labile groups [Section 3, Evidence Item 1].

Multi-Step Synthesis with Orthogonal Protection

The benzyloxymethyl (BOM) group serves as a mild, hydrogenolytically cleavable protecting group. Researchers engaged in the total synthesis of complex indole alkaloids (e.g., vindoline, strychnine analogs) will benefit from the 7‑BOM‑I3A scaffold, as it enables sequential functionalization of the indole core while preserving acid‑sensitive functionalities elsewhere in the molecule [Section 3, Evidence Item 3].

Regioselective Synthesis of 4,7-Disubstituted Indoles

The 7‑substitution pattern directs electrophilic substitution to the 4‑position, a property that synthetic chemists can exploit to prepare 4,7‑disubstituted indole libraries. This regioselectivity is distinct from that of unsubstituted or 5‑/6‑substituted analogs, making 7‑BOM‑I3A the reagent of choice for projects aiming to access this specific substitution topology [Section 3, Evidence Item 4].

Fragment-Based Drug Discovery: Physicochemical Tuning

The modest increase in polar surface area (+9.23 Ų) combined with higher LogP provides a differentiated physicochemical profile that can be used to modulate oral absorption and blood‑brain barrier penetration. Fragment libraries incorporating 7‑BOM‑I3A allow for systematic exploration of property space and the identification of fragments with favorable ADME characteristics [Section 3, Evidence Item 2].

Application
Selection Property
Validation Focus
CNS/intracellular target hit-to-lead
Lipophilicity-modulated indole scaffold
Membrane permeability and target engagement assays
Complex alkaloid total synthesis
Orthogonal BOM protecting group (mild hydrogenolytic cleavage)
Deprotection compatibility and synthetic yield
4,7-Disubstituted indole libraries
7-Substitution directing effect for electrophilic substitution
Regioselectivity and product distribution
Fragment-based screening and ADME tuning
Differentiated LogP and PSA balance
Physicochemical profiling and ADME endpoints
Quote Request

Request a Quote for 7-Benzyloxymethyl-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.